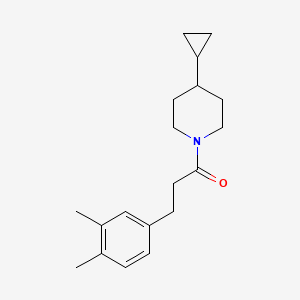

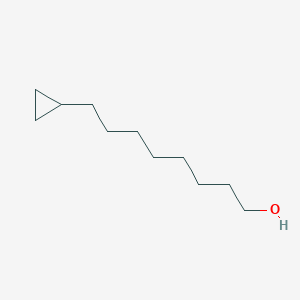

![molecular formula C8H9NS B2366975 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine CAS No. 30433-99-9](/img/structure/B2366975.png)

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine

Übersicht

Beschreibung

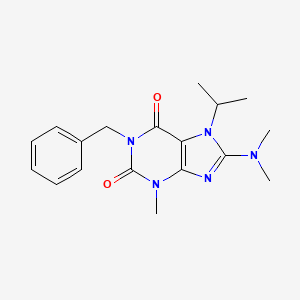

“4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H9NS . It is related to the class of compounds known as thienopyridines .

Molecular Structure Analysis

The molecular structure of “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” includes a thieno[3,2-c]pyridine core with a methyl group attached . The molecular weight of the compound is 151.232 g/mol .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” are complex and can involve various reagents and conditions . The specific reactions and conditions can vary depending on the desired end product.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is used in the synthesis of various novel compounds. For instance, its reaction with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines, which have been explored for their potential applications in chemical research (Ábrányi‐Balogh et al., 2013). Additionally, its involvement in Suzuki and Sonogashira cross-coupling reactions has been studied, highlighting its versatility in organic synthesis.

Role in Inhibiting Nitric Oxide Synthase

Research has demonstrated that certain derivatives of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, such as 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines, are potent inhibitors of inducible and neuronal nitric oxide synthase. This inhibition can be modulated by varying the substituents, which may have implications for therapeutic research (Beaton et al., 2001).

Antimicrobial Applications

A novel compound synthesized using 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, namely 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol (HTPSMQol), has been found to exhibit higher antimicrobial activity compared to its metal complexes and is comparable to Ciprofloxacin. This suggests its potential use in the development of new antimicrobial agents (Patel et al., 2011).

Catalytic Applications

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is also involved in catalytic methods that introduce a methyl group onto the aromatic ring. This process, related to hydrogen borrowing, uses feedstock chemicals like methanol and formaldehyde as key reagents. It demonstrates the compound's role in innovative catalytic reactions, contributing to the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-6,7-dihydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVBACFEOQYFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-6H,7H-thieno[3,2-c]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

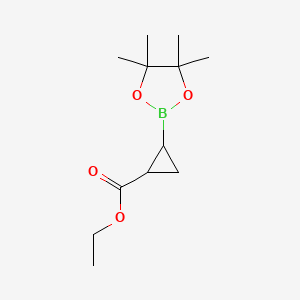

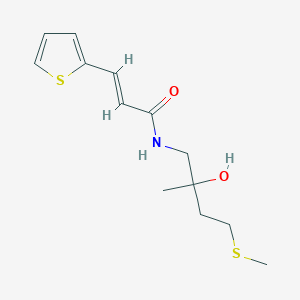

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)

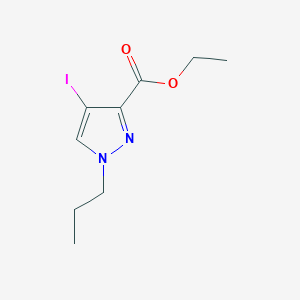

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)